N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine
Description
N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an oxane (tetrahydropyran) ring and a phenyl group attached to the thiadiazole core
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-4-12(5-3-1)13-16-17-14(19-13)15-10-11-6-8-18-9-7-11/h1-5,11H,6-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXODQWWNYSQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=NN=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Oxane Group: The oxane (tetrahydropyran) group can be introduced through nucleophilic substitution reactions. For example, the reaction of a suitable halide with tetrahydropyran-4-ylmethylamine can yield the desired product.
Attachment of the Phenyl Group: The phenyl group can be introduced through various methods, such as the reaction of the thiadiazole intermediate with phenyl halides or phenylboronic acids under palladium-catalyzed cross-coupling conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any reducible functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the thiadiazole ring.
Coupling Reactions: The phenyl group can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. Researchers investigate its mechanism of action and potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Disrupting Cellular Processes: The compound can interfere with essential cellular processes such as DNA replication, protein synthesis, or cell division, leading to its biological effects.
Comparison with Similar Compounds
N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds to highlight its uniqueness:
N-(tetrahydropyran-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine: This compound has a similar structure but lacks the oxane group, which may result in different chemical and biological properties.
5-phenyl-1,3,4-thiadiazol-2-amine: This compound lacks both the oxane and tetrahydropyran groups, making it a simpler structure with potentially different reactivity and applications.
N-(oxan-4-ylmethyl)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine: This compound has a methyl-substituted phenyl group, which may influence its chemical and biological properties compared to the parent compound.
The presence of the oxane group in this compound adds to its uniqueness, potentially enhancing its solubility, stability, and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
